molecular formula C15H12FNO2 B1468316 4-(4-Methoxybenzyloxy)-2-fluorobenzonitrile CAS No. 1242152-56-2

4-(4-Methoxybenzyloxy)-2-fluorobenzonitrile

Cat. No.: B1468316
CAS No.: 1242152-56-2
M. Wt: 257.26 g/mol
InChI Key: PLZYGXRMUHARPA-UHFFFAOYSA-N
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Description

4-(4-Methoxybenzyloxy)-2-fluorobenzonitrile is an organic compound that features a benzonitrile core substituted with a methoxybenzyloxy group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxybenzyloxy)-2-fluorobenzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluorobenzonitrile and 4-methoxybenzyl alcohol.

    Protection of Alcohol: The hydroxyl group of 4-methoxybenzyl alcohol is protected using a suitable protecting group, such as a silyl ether.

    Nucleophilic Substitution: The protected 4-methoxybenzyl alcohol is then reacted with 4-fluorobenzonitrile under basic conditions to form the desired product.

    Deprotection: The protecting group is removed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxybenzyloxy)-2-fluorobenzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Nucleophilic Substitution: Substituted benzonitriles.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

Scientific Research Applications

4-(4-Methoxybenzyloxy)-2-fluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of pharmaceuticals due to its structural features.

    Material Science: Employed in the design of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-(4-Methoxybenzyloxy)-2-fluorobenzonitrile depends on its application. In chemical reactions, it acts as a substrate that undergoes nucleophilic substitution, oxidation, or reduction. The molecular targets and pathways involved are specific to the type of reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzonitrile: Lacks the fluorine atom and methoxybenzyloxy group.

    2-Fluorobenzonitrile: Lacks the methoxybenzyloxy group.

    4-(4-Methoxybenzyloxy)benzonitrile: Lacks the fluorine atom.

Properties

IUPAC Name

2-fluoro-4-[(4-methoxyphenyl)methoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO2/c1-18-13-5-2-11(3-6-13)10-19-14-7-4-12(9-17)15(16)8-14/h2-8H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZYGXRMUHARPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC(=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Methoxybenzyl chloride (5.0 g) and potassium carbonate (8.3 g) were added to an acetone (0.5 L) solution of 2-fluoro-4-hydroxybenzonitrile (4.1 g), and stirred with heating under reflux for 15 hours. After cooled to room temperature, the reaction solution was evaporated under reduced pressure, water (50 mL) was added to the residue, extracted with ethyl acetate, dried with sodium sulfate and concentrated under reduced pressure. The crude product was purified through silica gel column chromatography (hexane/ethyl acetate) to give the title compound as a white solid (7.2 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
0.5 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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